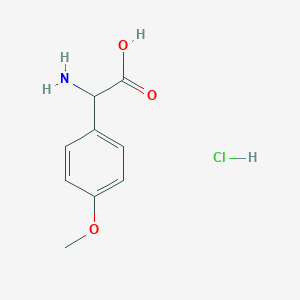

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

Beschreibung

BenchChem offers high-quality 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELKJOVNVBXIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647083 |

Source

|

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134722-07-9 |

Source

|

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a valuable building block in pharmaceutical research and development. The document details two classical and widely utilized methods: the Strecker synthesis and the Bucherer-Bergs synthesis. This guide presents detailed experimental protocols, quantitative data, and reaction mechanisms to assist researchers in the efficient synthesis of this compound. Visual aids in the form of signaling pathways and experimental workflows are included to enhance understanding.

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxy-DL-phenylglycine, is a non-proteinogenic amino acid. Its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications in drug discovery and development. This guide focuses on the practical synthesis of the racemic form of this compound, providing a foundation for further enantioselective preparations if required.

Synthetic Pathways

Two primary synthetic methodologies are commonly employed for the preparation of 2-Amino-2-(4-methoxyphenyl)acetic acid: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods utilize the readily available starting material, 4-methoxybenzaldehyde (p-anisaldehyde).

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1]

Reaction Scheme:

-

α-Aminonitrile Formation: 4-Methoxybenzaldehyde reacts with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(4-methoxyphenyl)acetonitrile.

-

Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the desired amino acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Bucherer-Bergs Synthesis

The Bucherer-Bergs synthesis is a multicomponent reaction that produces a hydantoin intermediate from an aldehyde, which is then hydrolyzed to the amino acid.[2][3]

Reaction Scheme:

-

Hydantoin Formation: 4-Methoxybenzaldehyde is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form 5-(4-methoxyphenyl)hydantoin.

-

Hydrolysis: The hydantoin intermediate is subsequently hydrolyzed with a strong base (e.g., NaOH) or acid to yield the amino acid. Acidification with hydrochloric acid then precipitates the final hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to 2-Amino-2-(4-methoxyphenyl)acetic acid. The data is compiled from procedures for structurally related phenylglycine derivatives and serves as a comparative guide.

| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |

| Key Reagents | NH₄Cl, NaCN, HCl | KCN, (NH₄)₂CO₃, NaOH, HCl |

| Number of Steps | 2 | 2 |

| Typical Yield | 70-85% | 60-80% |

| Reaction Time | 16-30 hours | 24-48 hours (including hydrolysis) |

| Scalability | Moderate to High | High |

| Waste Products | Cyanide salts | Cyanide and carbonate salts |

Experimental Protocols

Strecker Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a suitable solvent mixture such as methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

-

To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling to room temperature, the hydrochloride salt of the amino acid may precipitate. If not, concentrate the solution under reduced pressure to induce crystallization.

-

Collect the solid product by filtration.

-

To obtain the free amino acid, the hydrochloride salt can be dissolved in a minimal amount of water, and the pH adjusted to its isoelectric point with a base (e.g., ammonium hydroxide), causing the amino acid to precipitate.

-

For the hydrochloride salt, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Bucherer-Bergs Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin

-

In a pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to 60-80 °C for 12-18 hours.

-

Cool the reaction mixture to induce crystallization of the hydantoin intermediate.

-

Filter the solid product and wash with cold water.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

-

Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).

-

Heat the mixture under reflux for 12-24 hours.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the racemic amino acid hydrochloride.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent such as a water/ethanol mixture.

Visualizations

Reaction Pathways

Caption: Strecker synthesis pathway for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Caption: Bucherer-Bergs synthesis pathway for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Experimental Workflows

Caption: Experimental workflow for the Strecker synthesis.

Caption: Experimental workflow for the Bucherer-Bergs synthesis.

Conclusion

This technical guide has outlined two robust and well-established methods for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. Both the Strecker and Bucherer-Bergs syntheses offer viable routes from the common precursor, 4-methoxybenzaldehyde. The choice between these methods may depend on factors such as available equipment, desired scale, and safety considerations associated with the handling of cyanides. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient production of this important amino acid derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is not available in the current body of scientific literature. The following technical guide is based on the well-established mechanism of action of structurally analogous phenylglycine derivatives. The core mechanism is inferred from structure-activity relationship (SAR) studies of these related compounds.

Executive Summary

This technical guide delineates the putative mechanism of action for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride. As a member of the phenylglycine derivative class of compounds, its primary biological activity is proposed to be the competitive antagonism of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). This antagonism interferes with the canonical Gq/11-protein coupled signaling cascade, leading to the inhibition of phosphoinositide hydrolysis and subsequent downstream intracellular events. This document provides a comprehensive overview of this mechanism, supported by quantitative data from key structural analogs, detailed experimental protocols for assessing activity, and visualizations of the relevant biological pathways and workflows.

Introduction to Phenylglycine Derivatives and their Targets

Phenylglycine derivatives are a class of compounds recognized for their modulatory effects on excitatory amino acid receptors, particularly metabotropic glutamate receptors (mGluRs). mGluRs are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.

Group I mGluRs, comprising mGluR1 and mGluR5, are of particular interest. They are typically located postsynaptically and couple to Gq/11 proteins. Activation of these receptors by the endogenous ligand glutamate initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.

Proposed Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

Based on the extensive literature on its structural analogs, 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is hypothesized to function as a competitive antagonist at Group I metabotropic glutamate receptors.

-

Molecular Target: Primarily mGluR1 and mGluR5.

-

Mode of Action: Competitive antagonism. The compound likely binds to the orthosteric glutamate binding site on the receptor, preventing the binding of glutamate and subsequent receptor activation.

-

Signaling Pathway: Inhibition of the Gq/11-mediated phosphoinositide hydrolysis pathway.

The logical relationship for the proposed mechanism of action is as follows:

Caption: Proposed mechanism of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Quantitative Data for Structurally Related Analogs

The following table summarizes the antagonist activity of key phenylglycine derivatives at Group I mGluRs. This data provides a strong basis for inferring the activity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

| Compound | Receptor | Assay Type | Agonist Used | Quantitative Value (K_B / IC_50) | Reference |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Phosphoinositide Hydrolysis | (1S,3R)-ACPD | K_B: 0.184 ± 0.04 mM | [1] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 163 ± 43 µM | [2] |

| (S)-α-Methyl-4-carboxyphenylglycine (S-MCPG) | mGluR1α | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 50 ± 12 µM | [2] |

| (S)-α-Methyl-4-carboxyphenylglycine (S-MCPG) | mGluR5a | Phosphoinositide Hydrolysis | L-Glutamate | K_B: 316 ± 43 µM | [2] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1a | Phosphoinositide Hydrolysis | L-Glutamate | IC_50: 15 ± 3 µM | [3] |

Experimental Protocols

The primary method for determining the antagonist activity of phenylglycine derivatives at Group I mGluRs is the phosphoinositide (PI) hydrolysis assay.

5.1 Phosphoinositide Hydrolysis Assay in mGluR-expressing Cells

This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, in response to agonist stimulation in the presence and absence of the antagonist.

Methodology:

-

Cell Culture and Receptor Expression:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are transiently or stably transfected with the cDNA encoding the desired mGluR subtype (e.g., mGluR1α or mGluR5a).

-

-

Radiolabeling:

-

Cells are incubated with [³H]-myo-inositol (typically 1 µCi/mL) in inositol-free medium for 16-24 hours to allow for incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Cells are washed to remove excess radiolabel and pre-incubated with a Krebs-HEPES buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

The test compound (2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride or its analogs) is added at various concentrations and incubated for a defined period (e.g., 20 minutes).

-

A specific mGluR agonist (e.g., L-Glutamate or (1S,3R)-ACPD) is then added at a fixed concentration (e.g., its EC50 value) and incubated for a further period (e.g., 45-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

The incubation is terminated by the addition of a cold acid solution (e.g., 0.5 M trichloroacetic acid or 10 mM formic acid).

-

The cell lysates are collected and neutralized.

-

-

Quantification of Inositol Phosphates:

-

The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 resin).

-

The radioactivity of the eluted IP fraction is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The antagonist activity is determined by the concentration-dependent inhibition of the agonist-induced IP accumulation.

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

For competitive antagonists, Schild analysis can be performed to determine the K_B value.

-

Experimental Workflow Diagram:

Caption: Workflow for a phosphoinositide hydrolysis assay.

Conclusion

While direct experimental evidence for the mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is currently lacking, the extensive body of research on its structural analogs provides a strong foundation for a hypothesized mechanism. It is proposed that this compound acts as a competitive antagonist at Group I metabotropic glutamate receptors, thereby inhibiting the Gq/11-phosphoinositide signaling cascade. This guide provides the theoretical framework, supporting data from related molecules, and detailed experimental protocols to facilitate further investigation into the precise pharmacological profile of this compound. Future studies are warranted to confirm this proposed mechanism and to quantify the potency and selectivity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride at specific mGluR subtypes.

References

An In-depth Technical Guide on the Biological Activity of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, presents a scaffold of interest in medicinal chemistry. Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a methoxy-substituted phenyl ring, offers multiple points for chemical modification, making it a versatile building block for the synthesis of potentially bioactive compounds. While comprehensive biological data for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride itself is limited in publicly accessible literature, its core structure, 4-methoxyphenylglycine, is incorporated into various molecules that exhibit a range of biological activities. This guide summarizes the known biological activities of derivatives containing the 4-methoxyphenylglycine moiety, provides relevant experimental protocols, and visualizes key concepts and workflows.

Core Biological Activities of Derivatives

Derivatives incorporating the 4-methoxyphenylglycine scaffold have been primarily investigated for their antimicrobial and antifungal properties. The amino acid moiety can be integrated into larger, more complex molecules, such as peptides and steroid conjugates, to modulate their biological effects.

Quantitative Data on Derivatives

The following table summarizes the quantitative biological activity data for compounds containing the 4-methoxyphenylglycine core. It is crucial to note that these data do not represent the activity of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride itself but rather of more complex molecules that include this structural unit.

| Compound Class | Specific Compound/Derivative | Target Organism/Assay | Activity Metric | Value | Reference |

| Sulfated Steroid-Amino Acid Conjugates | Polymastia boletiformis conjugate 1 | Cladosporium cucumerinum | Inhibition Zone | 8.0 mm at 60 µ g/disc | [1] |

| Polymastia boletiformis conjugate 2 | Cladosporium cucumerinum | Inhibition Zone | 10.1 mm at 30 µ g/disc | [1] | |

| Polymastia boletiformis conjugate 2 | Candida albicans | Significant Activity | at 100 µ g/disc | [1] | |

| Mannich Base Sydnone Derivatives | Derivatives of DL-4-Methoxyphenylglycine | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC | Data not specified, but some compounds showed significant activity | [2] |

Potential Mechanisms of Action

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for assays used to evaluate the biological activity of compounds containing the 4-methoxyphenylglycine moiety.

Antifungal Activity Assay (Disc Diffusion Method)

This protocol is adapted from studies on natural products containing the 4-methoxyphenylglycine scaffold.[1]

1. Culture Preparation:

- A suspension of the fungal strain (e.g., Cladosporium cucumerinum or Candida albicans) is prepared in a suitable broth and adjusted to a concentration of approximately 10^6 cells/mL.

2. Plate Preparation:

- Malt extract agar (for C. cucumerinum) or Sabouraud dextrose agar (for C. albicans) is poured into sterile Petri dishes and allowed to solidify.

- The fungal suspension is evenly spread over the surface of the agar plates using a sterile swab.

3. Disc Application:

- Sterile filter paper discs (6 mm in diameter) are impregnated with a known amount of the test compound dissolved in a suitable solvent (e.g., methanol or DMSO).

- The solvent is allowed to evaporate completely.

- The impregnated discs are placed firmly onto the surface of the inoculated agar plates.

4. Incubation:

- The plates are incubated at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

5. Data Analysis:

- The diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) is measured in millimeters.

- A standard antifungal agent (e.g., fluconazole) is used as a positive control, and a disc with solvent only is used as a negative control.

General Workflow for Synthesis and Evaluation of Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Caption: A generalized workflow for the chemical synthesis and subsequent biological evaluation of novel derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Signaling Pathways and Molecular Interactions

Direct evidence of the interaction of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride with specific signaling pathways is not available. However, as a phenylglycine derivative, it is plausible that it or its derivatives could interact with pathways involving amino acid metabolism or neurotransmission. The diagram below conceptualizes the potential roles of such a molecule in a biological context.

Caption: A conceptual diagram illustrating the potential interaction of 2-Amino-2-(4-methoxyphenyl)acetic acid or its derivatives with various molecular targets, leading to downstream biological effects.

Conclusion

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a chiral building block with potential for the development of new therapeutic agents. While direct biological activity data for this specific compound is scarce, its incorporation into more complex molecules has yielded derivatives with notable antifungal and antimicrobial activities. Future research should focus on the systematic evaluation of this compound and its simple derivatives to establish a clear structure-activity relationship and to elucidate its potential mechanisms of action. The versatility of its structure suggests that a wide range of biological activities may yet be uncovered through further investigation.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-amino-2-(4-methoxyphenyl)acetic acid hydrochloride and its key derivatives. This non-proteinogenic amino acid serves as a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the core synthetic workflows.

Core Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid

The synthesis of the racemic α-amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid, is most commonly achieved through two classical methods: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available starting material, 4-methoxybenzaldehyde.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (4-methoxybenzaldehyde), an ammonia source (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids. It involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the final amino acid.

Comparative Data for Core Synthesis

The following table summarizes typical quantitative data for the Strecker and Bucherer-Bergs syntheses, adapted from procedures for structurally similar phenylglycines.[1]

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |

| Key Reagents | NH₄Cl, NaCN | KCN, (NH₄)₂CO₃ |

| Intermediate | α-Aminonitrile | 5-(4-methoxyphenyl)hydantoin |

| Typical Yield | 70-85% | 60-80% |

| Reaction Time | 12-24 hours (amination/cyanation) + 4-6 hours (hydrolysis) | 12-18 hours (hydantoin formation) + 12-24 hours (hydrolysis) |

| Stereoselectivity | Racemic | Racemic |

| Number of Steps | 2 | 2 |

Experimental Protocols: Core Synthesis

Protocol 1: Strecker Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid Hydrochloride

-

To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 4-6 hours, monitoring the completion of hydrolysis by TLC.

-

Cool the reaction mixture to room temperature. The hydrochloride salt of the amino acid may precipitate.

-

If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 2-amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Protocol 2: Bucherer-Bergs Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin

-

In a suitable pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.[1]

-

Heat the sealed vessel to 60-80 °C for 12-18 hours.[1]

-

Cool the reaction mixture to room temperature to induce crystallization of the hydantoin.

-

Collect the solid product by filtration and wash with cold water.

Step 2: Hydrolysis to (±)-2-Amino-2-(4-methoxyphenyl)acetic Acid

-

Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).[1]

-

Heat the mixture under reflux for 12-24 hours.[1]

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Synthesis of Derivatives

The core 2-amino-2-(4-methoxyphenyl)acetic acid structure can be readily modified to produce various derivatives, such as N-acyl and ester derivatives, which are of significant interest in drug development.

N-Acyl Derivatives

The amino group of 2-amino-2-(4-methoxyphenyl)acetic acid can be acylated to form amides. A common example is N-acetylation.

Ester Derivatives

The carboxylic acid group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.

Quantitative Data for Derivative Synthesis

| Derivative | Synthesis Method | Key Reagents | Typical Yield |

| N-Acetyl Derivative | Acylation | Acetic Anhydride, Base | >90% |

| Methyl Ester HCl | Fischer Esterification | Methanol, Thionyl Chloride | Low (12% reported in one instance for a related amide synthesis) |

Note: The yield for the methyl ester synthesis can be highly variable and may require optimization. The cited low yield is for the synthesis of the corresponding acetamide from the glycine, which involves an esterification followed by amidation.

Experimental Protocols: Derivative Synthesis

Protocol 3: Synthesis of N-Acetyl-2-amino-2-(4-methoxyphenyl)acetic Acid

-

Suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride (1.2 eq) to the suspension.

-

Heat the mixture gently with stirring until the solid dissolves, and then continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture into cold water to precipitate the N-acetyl derivative.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

The product can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 4: Synthesis of Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride

-

Suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting solid residue is the crude methyl ester hydrochloride, which can be purified by recrystallization from a solvent such as methanol/diethyl ether.

Visualized Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described.

Caption: Workflow for the Strecker Synthesis.

Caption: Workflow for the Bucherer-Bergs Reaction.

References

An In-depth Technical Guide to Structural Analogs of 2-amino-2-(4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-2-(4-methoxyphenyl)acetic acid, a key scaffold in medicinal chemistry. The focus is on their synthesis, biological activities, and structure-activity relationships (SAR), particularly concerning their interactions with metabotropic glutamate receptors (mGluRs). This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these receptors.

Core Concepts and Structure-Activity Relationships

2-amino-2-(4-methoxyphenyl)acetic acid belongs to the class of phenylglycine derivatives. These compounds are well-recognized as modulators of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability throughout the central nervous system. The pharmacological profile of these analogs is significantly influenced by the substitution pattern on the phenyl ring, as well as modifications to the α-carbon, the amino group, and the carboxylic acid moiety.

The 4-methoxy substitution on the phenyl ring is a key structural feature that influences the potency and selectivity of these analogs for different mGluR subtypes. Structure-activity relationship studies on a variety of phenylglycine derivatives have demonstrated that even subtle structural modifications can lead to profound changes in their biological activity, including shifts from antagonist to agonist activity or alterations in selectivity between mGluR subtypes.[1][2]

Data Presentation: Biological Activity of Phenylglycine Derivatives at mGluRs

Table 1: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs (mGluR1a and mGluR5a)

| Compound ID | Structure | Target | Activity Type | KB (mM)[1] |

| (+)-MCPG | (RS)-α-Methyl-4-carboxyphenylglycine | mGluR1a | Antagonist | 0.184 ± 0.04 |

| (S)-4CPG | (S)-4-Carboxyphenylglycine | mGluR1a | Antagonist | - |

| (S)-4C3HPG | (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Antagonist | - |

Table 2: Activity of Phenylglycine Derivatives at Adenylyl Cyclase-Coupled mGluRs

| Compound ID | Structure | Target | Activity Type | IC50 (µM)[1] |

| (RS)-M3CMPG | (RS)-α-Methyl-3-carboxymethylphenylglycine | L-AP4 sensitive mGluRs | Antagonist | 1 |

| (RS)-M3CMPG | (RS)-α-Methyl-3-carboxymethylphenylglycine | L-CCG-1 sensitive mGluRs | Antagonist | 0.4 |

| (S)-4C3HPG | (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 21 ± 4[3] |

Experimental Protocols

Synthesis of Phenylglycine Derivatives via Bucherer-Bergs Reaction

This protocol describes a general and classical method for the synthesis of α-amino acids from an aldehyde, which can be readily adapted for the synthesis of 2-amino-2-(4-methoxyphenyl)acetic acid and its analogs using 4-methoxybenzaldehyde as the starting material.[4]

Materials:

-

4-Methoxybenzaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Hydantoin Formation: In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde in ethanol. To this solution, add an aqueous solution of potassium cyanide and ammonium carbonate. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Hydantoin Intermediate: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the 5-(4-methoxyphenyl)hydantoin intermediate. Filter the precipitate, wash it with cold water, and dry it thoroughly.

-

Hydrolysis to the Amino Acid: Hydrolyze the collected hydantoin intermediate by heating it with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). This step will yield the desired racemic 2-amino-2-(4-methoxyphenyl)acetic acid.

-

Purification: Purify the final product by recrystallization from a suitable solvent system.

Biological Evaluation: Intracellular Calcium Mobilization Assay

This assay is used to determine the agonist or antagonist activity of the synthesized compounds on Gq-coupled metabotropic glutamate receptors (e.g., mGluR1 and mGluR5), which signal through the release of intracellular calcium.[4]

Materials:

-

HEK293 cells stably expressing the target mGluR subtype

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (synthesized analogs)

-

Glutamate (as a reference agonist)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the HEK293 cells expressing the target mGluR into 96-well plates and allow them to grow to confluence.

-

Dye Loading: Load the cells with the calcium indicator dye Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.

-

Washing: After incubation, wash the cells with HBSS to remove any excess extracellular dye.

-

Compound Addition and Measurement:

-

For Agonist Testing: Add the synthesized analog at various concentrations to the wells. Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

For Antagonist Testing: Pre-incubate the cells with the synthesized analog before adding a known concentration of glutamate.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. Plot dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Mandatory Visualization

Signaling Pathways of Metabotropic Glutamate Receptors

The following diagrams illustrate the primary signaling pathways activated by Group I and Group II/III metabotropic glutamate receptors, which are the main targets of phenylglycine derivatives.

References

- 1. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and logical visualizations.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-Amino-2-(4-methoxyphenyl)acetic acid are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Melting Point | 235 °C (sublimation)[3], 248-249 °C | [3] |

| Boiling Point | 339.5 ± 37.0 °C (Predicted) | [3] |

| XLogP3 | -1.7 | [3] |

| Physical Form | Solid, Crystals, or Crystalline Powder | [4] |

| Appearance | White to cream | [4] |

| CAS Number | 19789-59-4 | [3] |

Note: Predicted values are based on computational models and may differ from experimental results.

Structural and Identification Data

| Identifier | Value | Reference |

| InChI | InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | [2] |

| SMILES | COc1ccc(cc1)--INVALID-LINK--O)N | [2] |

| Synonyms | N-(4-Methoxyphenyl)-Glycine, 4-Methoxy Phenylglycine, Amino(4-methoxyphenyl)acetic acid | [2][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research.

A common method for preparing α-amino acids is the Strecker synthesis.[5] This protocol outlines the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Materials:

-

4-Methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.[5]

-

-

Hydrolysis:

-

To the crude 2-amino-2-(4-methoxyphenyl)acetonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring completion by TLC.[5]

-

After cooling, carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol) to obtain the purified product.[5]

-

The pKa values of the ionizable groups (carboxyl and amino) can be determined by acid-base titration.[6][7]

Materials:

-

2-Amino-2-(4-methoxyphenyl)acetic acid solution (e.g., 20 mL of 0.1 M)

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

pH meter, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

Burettes

Procedure:

-

Place the amino acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.3 mL).[8]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.5.[8]

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The pKa of the carboxyl group (pKa₁) is found in the acidic region, and the pKa of the amino group (pKa₂) is in the basic region. The isoelectric point (pI) is the point of inflection between the two pKa values.

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials:

-

2-Amino-2-(4-methoxyphenyl)acetic acid (solid)

-

Selected solvents (e.g., water, ethanol, buffers at various pH)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-2-(4-methoxyphenyl)acetic acid to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is achieved.[9]

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the excess undissolved solid.[9]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method. The calculated concentration represents the equilibrium solubility.

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.

Materials:

-

2-Amino-2-(4-methoxyphenyl)acetic acid

-

1-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with 1-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification

Procedure:

-

Prepare a stock solution of the compound in either water/buffer or 1-octanol.

-

Add known volumes of the 1-octanol and aqueous phases to a separatory funnel or vial.

-

Add a known amount of the compound stock solution.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely, using a centrifuge if necessary to break up emulsions.

-

Carefully sample each phase.

-

Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

References

- 1. adooq.com [adooq.com]

- 2. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. A15211.18 [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. benchchem.com [benchchem.com]

- 10. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-2-Amino-2-(4-methoxyphenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Properties

(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid distinguished by a chiral center at the α-carbon. This chirality is fundamental to its application as a stereospecific building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its physicochemical properties are critical for its application in synthetic chemistry.

Data Presentation: Physicochemical Properties

The quantitative properties of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)acetic acid | N/A |

| Synonyms | (R)-(-)-p-Methoxyphenylglycine, D-(-)-α-Amino-p-methoxyphenylacetic acid | N/A |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 22818-40-2 | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 234-238 °C (decomposes) | N/A |

| Solubility | Soluble in water | N/A |

| Optical Rotation [α]D | -153° (c=1, 1M HCl) | N/A |

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is paramount for its use in pharmaceuticals. While several asymmetric synthesis strategies exist, enzymatic kinetic resolution of the corresponding racemic ester is a widely employed and efficient method. This technique leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol details a general method for the kinetic resolution of racemic methyl 2-amino-2-(4-methoxyphenyl)acetate using Candida antarctica lipase B (CAL-B), a versatile and highly selective biocatalyst.[2][3][4]

Objective: To selectively hydrolyze the (S)-enantiomer of methyl 2-amino-2-(4-methoxyphenyl)acetate, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

-

Racemic methyl 2-amino-2-(4-methoxyphenyl)acetate

-

Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Organic solvent (e.g., toluene or diisopropyl ether)

-

Hydrochloric acid (HCl), 1M and concentrated

-

Sodium hydroxide (NaOH), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, suspend racemic methyl 2-amino-2-(4-methoxyphenyl)acetate in a biphasic system composed of phosphate buffer and an organic solvent (e.g., a 1:1 v/v mixture). The substrate concentration is typically in the range of 10-50 mg/mL.

-

Add immobilized CAL-B to the mixture. The enzyme loading is generally 10-20% of the substrate weight.

-

-

Enzymatic Hydrolysis:

-

Stir the mixture at a constant temperature, typically between 30-40 °C.

-

Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the remaining ester and the product acid.

-

-

Work-up and Separation:

-

Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and stored for reuse.

-

Separate the organic and aqueous layers of the filtrate.

-

Organic Layer: This layer contains the unreacted (R)-methyl 2-amino-2-(4-methoxyphenyl)acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude (R)-ester can be further purified by silica gel column chromatography.

-

Aqueous Layer: This layer contains the sodium salt of (S)-2-amino-2-(4-methoxyphenyl)acetic acid. Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with 1M HCl to precipitate the (S)-amino acid. Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Hydrolysis of the (R)-ester:

-

To the purified (R)-methyl ester, add 6M HCl and heat the mixture to reflux for 4-6 hours to effect hydrolysis.

-

Monitor the completion of the hydrolysis by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the excess HCl and water.

-

Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with 1M NaOH to precipitate the (R)-2-amino-2-(4-methoxyphenyl)acetic acid.

-

Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the final product.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution and subsequent hydrolysis.

Applications in Drug Development

(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a valuable chiral building block, primarily used to introduce a specific stereocenter into a target molecule. This is crucial in drug development as the stereochemistry of a drug can profoundly affect its pharmacological and toxicological properties.

Role as a Chiral Synthon in Antibiotic Synthesis

A significant application of this amino acid and its analogs (like D-(-)-p-hydroxyphenylglycine) is in the synthesis of semi-synthetic β-lactam antibiotics, such as certain cephalosporins.[5] The α-amino acid side chain at the C-7 position of the cephalosporin nucleus is critical for the antibacterial activity of these drugs. The use of the pure (R)-enantiomer ensures the correct stereochemistry for potent biological activity.

Mandatory Visualization: Logical Relationship

Caption: Logical flow from chiral building block to a cephalosporin antibiotic.

Potential Biological Signaling Pathways

While (R)-2-Amino-2-(4-methoxyphenyl)acetic acid is primarily a synthetic intermediate, the pharmaceutical compounds derived from it exert their effects by interacting with specific biological pathways. For instance, a drug molecule incorporating this moiety could be designed to target a G-protein coupled receptor (GPCR), a large family of receptors that are common drug targets.

Mandatory Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing the (R)-2-amino-2-(4-methoxyphenyl)acetyl moiety acts as a ligand for a Gs-coupled GPCR.

Caption: Hypothetical Gs-coupled GPCR signaling pathway activated by a derivative drug.

References

An In-depth Technical Guide to (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid

This technical guide provides a comprehensive overview of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical Identity and Physicochemical Properties

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, also known as (S)-4-methoxyphenylglycine, is a chiral compound belonging to the arylglycine family. Its structure consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.

Table 1: Physicochemical Properties of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 24593-48-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 192-194 °C (decomposes) | |

| Optical Rotation [α]²⁵_D | +27.5° (c=1, H₂O) | [2] |

| XLogP3 | -1.7 | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~5.1 | Singlet | 1H | α-CH |

| ~3.8 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~160 | Aromatic (C-OCH₃) |

| ~130 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~115 | Aromatic (CH) |

| ~58 | α-C |

| ~55 | -OCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion) |

| ~3030 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

Table 5: Predicted Mass Spectrometry Fragmentation Data (Electrospray Ionization - Positive Mode)

| m/z | Assignment |

| 182.08 | [M+H]⁺ |

| 165.05 | [M+H - NH₃]⁺ |

| 137.06 | [M+H - COOH]⁺ |

| 121.06 | [M+H - COOH - NH₃]⁺ or [C₈H₉O]⁺ |

| 108.06 | [C₇H₈O]⁺ |

Synthesis and Experimental Protocols

The synthesis of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid can be achieved through various methods. Racemic mixtures are commonly prepared via the Strecker synthesis, while enantiomerically pure forms require asymmetric synthesis strategies.

Racemic Synthesis via Strecker Reaction

This protocol outlines the synthesis of racemic 2-amino-2-(4-methoxyphenyl)acetic acid.

Experimental Protocol: Strecker Synthesis

Materials:

-

4-Methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

Step 1: Formation of α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

To the crude α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with aqueous sodium hydroxide to the isoelectric point (pI) to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., water/ethanol) for further purification.

References

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

CAS Number: 134722-07-9

This technical guide provides a comprehensive overview of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, a key organic compound relevant to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, analytical methods, and known biological context.

Physicochemical Properties

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is the hydrochloride salt of a phenylglycine derivative. While specific experimental data for the hydrochloride salt is limited, the following tables summarize the known and predicted properties of the parent compound and related structures.

Table 1: General and Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid and its Hydrochloride Salt

| Property | Value | Source |

| CAS Number | 134722-07-9 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO₃ | [3] |

| Molecular Weight | 217.65 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly available for HCl salt. The free acid (racemate) sublimes at 235°C. The (2S)-enantiomer melts at 192-194°C with decomposition. | [4] |

| Boiling Point (Predicted) | 339.5 ± 37.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | pKa1: ~2.2 (carboxyl group), pKa2: ~9.2 (amino group) | |

| Solubility | Expected to be soluble in water and polar organic solvents. | [5] |

Table 2: Spectroscopic Data for 2-Amino-2-(4-methoxyphenyl)acetic acid (Free Acid)

| Spectroscopic Data | Details | Source |

| ¹H NMR | Spectral data available, showing characteristic peaks for the methoxy, phenyl, and amino acid protons. | [6] |

| ¹³C NMR | Spectral data available. | [6] |

| IR Spectroscopy | Provides information on functional groups. | [6] |

| Mass Spectrometry | Provides molecular weight and fragmentation patterns. | [6] |

Synthesis and Purification

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile (Strecker Synthesis)

-

To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid

-

Treat the crude aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and then with a water-miscible organic solvent (e.g., ethanol or acetone).

-

Dry the product under vacuum.

Step 3: Formation of the Hydrochloride Salt

-

Suspend the purified 2-Amino-2-(4-methoxyphenyl)acetic acid in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Bubble anhydrous hydrogen chloride gas through the suspension, or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).

-

Stir the mixture until the salt formation is complete.

-

Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Caption: A generalized workflow for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of amino acids and their derivatives.

Experimental Protocol: HPLC Analysis

This protocol is a general method for the analysis of phenylglycine derivatives and may require optimization for this specific compound.[7][8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.[8]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[7][9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][9]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength suitable for the phenyl group, typically around 210-260 nm.[7]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[9]

Caption: A typical workflow for the HPLC analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

Biological Context and Activity

Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Signaling Pathway

Caption: A diagram of the putative Group I mGluR signaling pathway for phenylglycine derivatives.

Experimental Protocols for Biological Assays

1. Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream effect of Group I mGluR activation.

-

Cell Culture: Use a cell line stably expressing the mGluR of interest (e.g., HEK293 or CHO cells).

-

Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to incorporate the radiolabel into the cell membranes.

-

Treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., LiCl). Then, treat with various concentrations of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.

-

Extraction: Lyse the cells with an acid (e.g., perchloric acid or trichloroacetic acid).

-

Separation: Separate the inositol phosphates from free inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

2. cAMP Formation Assay

This assay is used to assess the activity of ligands for Group II and Group III mGluRs, which are coupled to Gi/o and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Cell Culture: Use a cell line expressing the target mGluR.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX). Stimulate adenylyl cyclase with forskolin, and simultaneously treat with different concentrations of the test compound.

-

Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Conclusion

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a valuable compound for research in medicinal chemistry and drug discovery, particularly in the context of metabotropic glutamate receptor modulation. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential biological activity, serving as a resource for further investigation and application in drug development. Further research is warranted to determine the specific biological activity and pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL(134722-07-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride | C9H12ClNO3 | CID 86810426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]

- 6. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and introduce novel biological activities.[1] Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is one such non-natural amino acid that, due to its α,α-disubstituted nature and the steric bulk of the ortho-methoxyphenyl group, presents significant challenges during solid-phase peptide synthesis (SPPS).[1][2] This bulkiness can impede the coupling reaction, leading to lower yields and incomplete synthesis.[2]

These application notes provide a detailed protocol and guidance for the efficient incorporation of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into peptide chains using Fmoc-based SPPS. The focus is on overcoming the steric hindrance through the use of potent coupling reagents and optimized reaction conditions.

Challenges in Coupling

The primary challenge in the SPPS of sterically hindered amino acids like Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is incomplete coupling.[1][2][3] The bulky side chain can physically block the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and potentially preventing it from going to completion.[2][4] This can result in deletion sequences and overall lower purity of the final peptide. To mitigate these issues, careful selection of coupling reagents and optimization of reaction parameters are essential.[1][3]

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids, standard coupling reagents may not be sufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[3] The following table summarizes the recommended reagents and general conditions for coupling Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.

| Coupling Reagent | Class | Key Additives | Recommended Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Key Considerations |

| HATU | Uronium/Aminium Salt | HOAt (pre-incorporated) | 3 : 2.9 : 6 | 2 - 4 hours | Highly effective for hindered amino acids.[2][3] |

| HCTU | Uronium/Aminium Salt | HOBt derivative | 3-5 : 3-5 : 6-10 | 1 - 2 hours | A potent and commonly used reagent for challenging couplings.[1] |

| COMU | Uronium/Aminium Salt | OxymaPure | 3 : 3 : 6 | 1 - 2 hours | Known to suppress racemization and is highly effective.[1] |

| DIC/HOBt | Carbodiimide/Additive | HOBt | 3 : 3 : 6 | > 4 hours | More economical but generally less effective for highly hindered residues.[2] |

Note: The optimal conditions can be sequence-dependent. It is advisable to start with a highly reactive reagent like HATU, HCTU, or COMU.[2] Monitoring the coupling reaction is crucial, and a double coupling strategy may be necessary to ensure complete reaction.[1][3]

Detailed Experimental Protocol

This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid. The protocol assumes a 0.1 mmol synthesis scale.

Resin Swelling

-

Place the desired resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g loading) in a reaction vessel.[1]

-

Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1][2]

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

-

Agitate for 5 minutes and then drain the solution.[2]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][5]

-

Monitoring: Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[1][2]

Coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid

-

In a separate vial, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 equivalents, 0.3 mmol) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol) in DMF.[2]

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the mixture and vortex for 1-2 minutes to activate the amino acid.[2]

-

Immediately add the activated amino acid solution to the deprotected resin.[2]

-

Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended.[1][2]

-

After the coupling period, drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL).[2]

Monitoring the Coupling Reaction

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling.[1][2]

-

If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat step 3.[1]

Capping (Optional but Recommended)

-

If the coupling remains incomplete after double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).[2]

-

Add the capping solution to the resin and agitate for 30 minutes.[2]

-

Drain the solution and wash the resin with DMF (3 x 10 mL).[2]

Continuation of Peptide Synthesis

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DMF (5 times) and then with Dichloromethane (DCM) (5 times).[2]

-

Dry the resin under a stream of nitrogen.[2]

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).[2] Caution: TFA is highly corrosive and must be handled in a fume hood.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[2]

-

Dry the crude peptide under vacuum.[2]

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the SPPS coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.

Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.

Caption: Mechanism of amino acid activation and coupling in SPPS.

Conclusion

The successful incorporation of sterically hindered amino acids such as Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into peptide sequences is achievable with careful optimization of the SPPS protocol. The use of potent coupling reagents like HATU, HCTU, or COMU, combined with extended coupling times and diligent monitoring, is key to achieving high coupling efficiency.[1][2][3] The protocols and guidelines presented in these application notes provide a robust framework for researchers to synthesize novel peptides containing this and other challenging non-natural amino acids, thereby expanding the toolbox for peptide-based drug discovery.

References

Application Note: Chiral Resolution of Racemic 2-amino-2-(4-methoxyphenyl)acetic Acid by HPLC

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of racemic 2-amino-2-(4-methoxyphenyl)acetic acid. The enantiomeric purity of this compound is a critical parameter in the development and quality control of pharmaceutical agents. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape for the underivatized enantiomers. This document provides a comprehensive protocol, including instrumentation, mobile phase preparation, and analytical conditions, as well as a systematic workflow for method development.

Introduction

2-amino-2-(4-methoxyphenyl)acetic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological properties of its enantiomers can differ significantly, regulatory agencies require stringent control over the enantiomeric purity of the final drug product. High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle of this separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times.[1] This note presents a primary method using a teicoplanin-based CSP, which is known to be effective for the separation of underivatized amino acids due to its capacity for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[1]

Experimental Protocols

Recommended Equipment and Materials

-